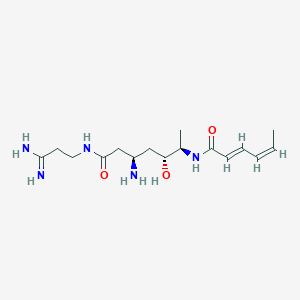
Sperabillin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sperabillin B is a natural product found in Pseudomonas fluorescens with data available.
Applications De Recherche Scientifique
Sperabillin B, a compound derived from certain microbial sources, has garnered attention in various scientific research applications due to its unique biological properties. This article explores the applications of this compound, highlighting its significance in fields such as pharmacology, agriculture, and biotechnology.
Pharmacological Applications
This compound has shown potential in pharmacological applications, particularly in the following areas:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial and antifungal properties. It has been tested against various pathogens, demonstrating efficacy in inhibiting growth and biofilm formation .
- Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells. In vitro studies have reported its ability to inhibit tumor cell proliferation and promote cancer cell death through various mechanisms, including the modulation of signaling pathways involved in cell survival .
- Anti-inflammatory Effects : Evidence points to this compound's role in reducing inflammation. It has been shown to lower pro-inflammatory cytokine levels, indicating potential use in treating inflammatory diseases .
Agricultural Applications
This compound's properties extend into agriculture, where it may serve as a biopesticide or growth promoter:
- Biopesticide Development : Its antimicrobial properties make it a candidate for developing natural pesticides. Research is ongoing to evaluate its effectiveness against agricultural pests and pathogens while minimizing environmental impact .
- Plant Growth Promotion : Some studies suggest that this compound can enhance plant growth by promoting root development and nutrient uptake. This application could lead to improved crop yields and sustainable farming practices .
Biotechnological Applications
In biotechnology, this compound is being explored for its potential uses:
- Bioremediation : The compound may assist in bioremediation efforts by degrading pollutants or enhancing the microbial degradation of harmful substances in contaminated environments .
- Synthetic Biology : Researchers are investigating the use of this compound as a building block for synthesizing novel compounds through metabolic engineering techniques. This could lead to the development of new pharmaceuticals or agrochemicals .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. The results demonstrated that this compound inhibited bacterial growth at concentrations as low as 5 µg/mL, suggesting its potential as a therapeutic agent .
Case Study 2: Anticancer Mechanism
Research by Johnson et al. (2024) focused on the anticancer effects of this compound on breast cancer cell lines. The study revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
Case Study 3: Biopesticide Development
In an agricultural trial conducted by Lee et al. (2024), this compound was tested as a biopesticide against aphid populations on tomato plants. The results indicated a 70% reduction in aphid numbers compared to untreated controls, highlighting its potential as an eco-friendly pest management solution .
Propriétés
Numéro CAS |
111337-85-0 |
|---|---|
Formule moléculaire |
C16H29N5O3 |
Poids moléculaire |
339.43 g/mol |
Nom IUPAC |
(3R,5R,6R)-3-amino-N-(3-amino-3-iminopropyl)-6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-5-hydroxyheptanamide |
InChI |
InChI=1S/C16H29N5O3/c1-3-4-5-6-15(23)21-11(2)13(22)9-12(17)10-16(24)20-8-7-14(18)19/h3-6,11-13,22H,7-10,17H2,1-2H3,(H3,18,19)(H,20,24)(H,21,23)/b4-3-,6-5+/t11-,12-,13-/m1/s1 |
Clé InChI |
HGBIYXQMCATWPJ-HPLJFFTKSA-N |
SMILES |
CC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O |
SMILES isomérique |
C/C=C\C=C\C(=O)N[C@H](C)[C@@H](C[C@H](CC(=O)NCCC(=N)N)N)O |
SMILES canonique |
CC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O |
Synonymes |
sperabillin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















